methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate
Description
Methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate is a benzoate ester derivative featuring a carbamoyl group substituted with a tetrahydropyran (oxane) ring and a 2-(thiophen-2-yl)ethyl moiety.
Properties
IUPAC Name |
methyl 4-[oxan-4-yl(2-thiophen-2-ylethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-24-20(23)16-6-4-15(5-7-16)19(22)21(17-9-12-25-13-10-17)11-8-18-3-2-14-26-18/h2-7,14,17H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQXOIALZPAKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Tetrahydropyran Intermediate: The tetrahydropyran moiety can be synthesized by hydrogenation of dihydropyran using a catalyst such as palladium on carbon.
Thiophene Derivative Preparation: The thiophene moiety is often introduced through a Grignard reaction involving thiophene and an appropriate alkyl halide.
Carbamoylation: The tetrahydropyran and thiophene intermediates are then linked via a carbamoyl group, typically using reagents like carbonyldiimidazole (CDI) or phosgene.
Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tetrahydro-2H-pyran-4-yl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl 4-((tetrahydro-2H-pyran-4-yl)(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate involves its interaction with specific molecular targets. The tetrahydropyran and thiophene moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbamoyl linkage provides a flexible connection that allows the compound to adopt conformations suitable for binding to its targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, synthesis challenges, and properties of methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate and related compounds:
Key Research Findings
Conformational Flexibility: Compound 11 (bis-amide) exhibits slow exchange rates between conformers, detectable via NMR .
Synthetic Challenges : Methyl benzothiazine derivatives face regioselectivity issues during functionalization (e.g., alkylation), unlike the target compound’s carbamoyl group, which may offer more straightforward modification .
Biological Relevance :
Physicochemical and Functional Comparisons
- Electron-Withdrawing vs.
- Steric Effects : The pivaloyloxy group in 1c introduces bulkiness, which may hinder intermolecular interactions compared to the target’s smaller oxane and thiophene-ethyl groups .
- Applications : While CA-TMR-biotin derivatives are used in imaging , the target compound’s lack of fluorescent moieties suggests divergent applications, such as enzyme inhibition or polymer precursors.
Biological Activity
Methyl 4-[(oxan-4-yl)[2-(thiophen-2-yl)ethyl]carbamoyl]benzoate is a complex organic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the synthesis, mechanisms of action, biological effects, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
Chemical Composition:
The compound features a benzoate ester linked to a tetrahydropyran (oxan) and thiophene moiety through a carbamoyl linkage. Its IUPAC name is methyl 4-[oxan-4-yl(2-thiophen-2-ylethyl)carbamoyl]benzoate.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions:
- Formation of Tetrahydropyran: Hydrogenation of dihydropyran using a catalyst such as palladium on carbon.
- Thiophene Derivative Preparation: Introduction of the thiophene moiety via a Grignard reaction.
- Carbamoylation: Linking the tetrahydropyran and thiophene intermediates using reagents like carbonyldiimidazole (CDI).
The biological activity of this compound is attributed to its interaction with specific molecular targets. The tetrahydropyran and thiophene moieties can modulate enzyme activity or receptor interactions, influencing various biochemical pathways. The compound may exhibit enzyme inhibition or receptor modulation, which can lead to therapeutic effects in different biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties.
Antileishmanial Activity
A related study highlighted the antileishmanial effects of oxabicyclic derivatives, which showed promising results against Leishmania donovani. The mechanism involved apoptosis-like cell death in parasites, indicating potential for therapeutic use against leishmaniasis .
Case Studies and Research Findings
Unique Features
This compound is distinct due to its combination of functional groups that may enhance its biological activity compared to simpler analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl tetrahydro-2H-pyran-4-carboxylate | Lacks thiophene moiety | Limited antimicrobial activity |
| Thiophene-2-carboxylic acid | Contains thiophene but no carbamoyl linkage | Moderate antibacterial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
